![molecular formula C8H4F3N3O2 B2726523 7-(Trifluoromethyl)pyrido[2,3-d]pyrimidine-2,4-diol CAS No. 779352-04-4](/img/structure/B2726523.png)
7-(Trifluoromethyl)pyrido[2,3-d]pyrimidine-2,4-diol
Overview
Description
7-(Trifluoromethyl)pyrido[2,3-d]pyrimidine-2,4-diol (CAS: 779352-04-4) is a bicyclic heterocyclic compound featuring a pyridine ring fused to a pyrimidine-2,4-diol core, with a trifluoromethyl (-CF₃) substituent at the 7-position. Its molecular formula is C₈H₄F₃N₃O₂, and it has a molecular weight of 231.14 g/mol . The trifluoromethyl group enhances lipophilicity and metabolic stability, making it a valuable scaffold in medicinal chemistry.
This compound has been synthesized via condensation reactions starting from substituted pyrimidine precursors, often functionalized with triazole or isoxazole moieties to improve bioavailability and target specificity . Derivatives of this compound exhibit notable anticancer and antibacterial activities, with studies highlighting its inhibition of eukaryotic elongation factor-2 kinase (eEF-2K) and dihydrofolate reductase (DHFR), critical targets in oncology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Trifluoromethyl)pyrido[2,3-d]pyrimidine-2,4-diol typically involves multi-step reactions starting from readily available precursors One common method includes the cyclization of appropriate pyridine and pyrimidine derivatives under controlled conditions
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
7-(Trifluoromethyl)pyrido[2,3-d]pyrimidine-2,4-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups attached to the pyrido[2,3-d]pyrimidine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like trifluoromethyl iodide and other halogenated compounds are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Medicinal Chemistry
7-(Trifluoromethyl)pyrido[2,3-d]pyrimidine-2,4-diol has been investigated for its potential therapeutic properties:
- Anticancer Activity : Research indicates that this compound may inhibit dihydrofolate reductase, an enzyme crucial for DNA synthesis. This inhibition can lead to anticancer effects by preventing cell proliferation. In vitro studies have shown promising results against various cancer cell lines including A549 (lung cancer) and PC3 (prostate cancer) .
- Antimicrobial Properties : The compound has also exhibited antimicrobial activities against several pathogens. For instance, derivatives of trifluoromethyl pyrimidines have shown effectiveness against fungal strains such as Botrytis cinerea and Sclerotinia sclerotiorum at concentrations as low as 50 μg/ml .
Chemical Biology
The compound serves as a biochemical probe in biological research. Its ability to interact with specific molecular targets allows researchers to explore various biological pathways. For example, studies have indicated its role in modulating enzyme activity linked to cancer progression .
Material Science
In addition to its biological applications, this compound is used in the development of new materials. Its unique chemical properties make it suitable for creating functional materials with specific electronic or optical characteristics .
Case Study 1: Anticancer Activity
A study evaluated the anticancer potential of various derivatives of this compound against multiple cancer cell lines. Compounds were tested for cytotoxicity using standard assays like MTT and showed significant inhibition of cell growth compared to controls .
Case Study 2: Antimicrobial Efficacy
Research focusing on the antifungal properties of trifluoromethyl pyrimidine derivatives demonstrated their effectiveness against agricultural pathogens. The study highlighted that certain compounds achieved higher inhibition rates than established fungicides like tebuconazole .
Data Tables
Application Area | Activity | Target Organisms/Cells | Concentration Tested | Results |
---|---|---|---|---|
Anticancer | Inhibition | A549 (lung), PC3 (prostate) | 5 μg/ml | Significant cytotoxicity observed |
Antimicrobial | Inhibition | Botrytis cinerea, Sclerotinia sclerotiorum | 50 μg/ml | Higher inhibition than tebuconazole |
Mechanism of Action
The mechanism of action of 7-(Trifluoromethyl)pyrido[2,3-d]pyrimidine-2,4-diol involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to various biological effects. For instance, it may inhibit dihydrofolate reductase, an enzyme involved in DNA synthesis, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The biological activity of pyrido[2,3-d]pyrimidine derivatives is highly dependent on substituents at the 2, 4, 6, and 7 positions. Below is a comparison with structurally related compounds:
Activity Against Specific Targets
- eEF-2K Inhibition : The trifluoromethyl derivative (compound 6 in ) shows potent eEF-2K inhibition (IC₅₀ = 420 nM), outperforming its chloro- and bromo-substituted counterparts, which exhibit IC₅₀ values >1,000 nM .
- DHFR Inhibition: The trifluoromethyl group enhances binding to DHFR, with 50% inhibition at 0.8 μM compared to 3.5 μM for the thieno analogue .
- Antibacterial Activity: Triazole-functionalized derivatives of this compound demonstrate broad-spectrum activity against S. aureus (MIC = 6.25 μg/mL) and E. coli (MIC = 12.5 μg/mL), superior to thieno analogues (MIC >25 μg/mL) .
Biological Activity
7-(Trifluoromethyl)pyrido[2,3-d]pyrimidine-2,4-diol (CAS Number: 1627857-06-0) is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the compound's biological activity, focusing on its anticancer, antifungal, and enzyme inhibition properties.
Chemical Structure and Properties
The molecular formula of this compound is . The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of compounds, which may contribute to their biological efficacy.
Anticancer Activity
Research indicates that derivatives of pyrido[2,3-d]pyrimidines exhibit significant anticancer properties. A study found that compounds based on this scaffold showed dose-dependent cytostatic and pro-apoptotic effects against various cancer cell lines including breast (MD-MBA-231), colon (HT-29), and bladder (T-24) cancer cells. The mechanism involves activation of signaling pathways leading to cell cycle arrest and apoptosis induction .
Case Study: Cytotoxic Effects
A specific derivative demonstrated an IC50 value of approximately 5 µg/mL against several cancer cell lines, showcasing its potential as a lead compound in anticancer drug development.
Cell Line | IC50 (µg/mL) | Mechanism of Action |
---|---|---|
MD-MBA-231 | 5 | Cell cycle arrest and apoptosis |
HT-29 | 4.5 | Pro-apoptotic signaling |
T-24 | 6 | Cytostatic effects |
Antifungal Activity
The compound has also been evaluated for antifungal properties. In a recent study involving a series of trifluoromethyl pyrimidine derivatives, some exhibited notable antifungal activity against various fungal strains at concentrations around 500 µg/mL. These findings suggest that modifications in the pyrimidine structure can lead to enhanced antifungal efficacy .
Enzyme Inhibition
This compound has been identified as a selective inhibitor of phosphodiesterase (PDE) enzymes. PDEs are crucial in regulating intracellular levels of cyclic nucleotides, which play significant roles in various physiological processes. The inhibition of specific PDE isoforms can lead to therapeutic effects in conditions such as asthma and chronic obstructive pulmonary disease (COPD) .
Selectivity Profile
The selectivity for different PDE isoforms was assessed through enzyme assays:
PDE Isoform | IC50 (nM) | Selectivity |
---|---|---|
PDE4B | 140 | Moderate selectivity over PDE4D |
PDE4D | 550 | Less selective compared to PDE4B |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 7-(Trifluoromethyl)pyrido[2,3-d]pyrimidine-2,4-diol, and how can intermediates be purified?
- The compound can be synthesized via cyclocondensation reactions using trifluoromethyl-containing precursors. For example, highlights cyclocondensation of substituted pyridines with urea derivatives under acidic conditions. Purification often involves column chromatography (silica gel, eluting with ethyl acetate/hexane mixtures) or recrystallization from ethanol/water . Monitoring reaction progress via TLC (Rf ~0.5 in CHCl3/MeOH 10:1) ensures intermediate isolation.
Q. Which spectroscopic techniques are critical for characterizing this compound’s structure?
- 1H/13C NMR : Key signals include pyrimidine ring protons (δ 7.5–8.5 ppm) and hydroxyl/diol protons (broad peaks δ 10–12 ppm). Trifluoromethyl groups appear as distinct quartets in 19F NMR (δ -60 to -70 ppm) .
- Mass spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]+ at m/z 276.05 for C8H5F3N3O2).
- X-ray crystallography : Used to resolve ambiguities in regiochemistry, as demonstrated in for related pyridopyrimidines .
Q. How can researchers assess the compound’s solubility and stability under experimental conditions?
- Solubility screening in DMSO, ethanol, and aqueous buffers (pH 4–9) is recommended. Stability studies involve HPLC analysis over 24–72 hours at 25°C and 4°C. For example, notes that similar compounds degrade <5% in DMSO at 4°C over 48 hours .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data across cell lines?
- Dose-response profiling : Test activity in multiple cancer cell lines (e.g., MCF-7, HeLa) with IC50 calculations. shows pyridopyrimidines exhibit variability due to kinase expression levels; combining Western blotting (e.g., p-ERK inhibition) with enzymatic assays clarifies target specificity .
- Metabolic stability assays : Use liver microsomes to rule out pharmacokinetic interference .
Q. How can regioselective functionalization of the pyrido[2,3-d]pyrimidine core be achieved?
- Nucleophilic substitution : Amino or hydroxyl groups at positions 2 and 4 react with alkyl halides (e.g., methyl iodide in DMF with K2CO3). details substitution reactions using NaBH4 or LiAlH4 for reductive amination .
- Cross-coupling : Suzuki-Miyaura reactions with aryl boronic acids modify the trifluoromethylphenyl moiety. Optimize Pd(PPh3)4 catalysis in toluene/EtOH (80°C, 12 hours) .
Q. What computational methods support structure-activity relationship (SAR) studies?
- Docking simulations : Use AutoDock Vina to model interactions with kinase ATP-binding pockets (e.g., EGFR or VEGFR2). correlates computed binding energies (ΔG < -9 kcal/mol) with experimental IC50 values .
- DFT calculations : Analyze electron density maps to predict reactivity at specific ring positions (e.g., C-7 vs. C-9) .
Q. Methodological Challenges
Q. How to address low yields in large-scale synthesis?
- Reaction optimization : Increase catalyst loading (e.g., from 5 mol% to 10 mol% Pd) or switch to microwave-assisted synthesis (reduces time from 24 hours to 2 hours). reports yield improvements from 45% to 72% using these methods .
- Workup modifications : Replace column chromatography with pH-dependent extraction (e.g., adjust to pH 3 for precipitate isolation) .
Q. What analytical approaches differentiate diol tautomers or hydrate forms?
- Variable-temperature NMR : Monitor proton shifts between 25°C and 60°C to detect tautomer interconversion.
- Karl Fischer titration : Quantify water content to confirm hydrate formation (common in diol derivatives stored under humid conditions) .
Properties
IUPAC Name |
7-(trifluoromethyl)-1H-pyrido[2,3-d]pyrimidine-2,4-dione | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F3N3O2/c9-8(10,11)4-2-1-3-5(12-4)13-7(16)14-6(3)15/h1-2H,(H2,12,13,14,15,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFHGKXKFXKJQSH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1C(=O)NC(=O)N2)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F3N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
779352-04-4 | |
Record name | 7-(trifluoromethyl)-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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